Potent GPR119 Agonism with Nanomolar Potency and Species Selectivity
2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide acts as a potent agonist of the GPR119 receptor, demonstrating nanomolar potency in both mouse and human assays. This contrasts sharply with early-generation GPR119 agonists, which often exhibit micromolar EC50 values . The compound's EC50 of 41 nM in mouse GPR119 [1] and 65 nM in human GPR119 [2] represents a 1.6-fold species preference for the mouse ortholog, a key differentiator for translational pharmacology studies. In comparison, a structurally related but distinct GPR119 agonist, PSN 375963, exhibits significantly weaker potency with EC50 values of 8.4 μM (human) and 7.9 μM (mouse), representing an approximate 129-fold difference in human potency .
| Evidence Dimension | GPR119 Agonist Potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse); EC50 = 65 nM (human) |
| Comparator Or Baseline | PSN 375963: EC50 = 7.9 μM (mouse); EC50 = 8.4 μM (human) |
| Quantified Difference | ~193-fold (mouse) / ~129-fold (human) more potent than comparator |
| Conditions | HEK293S cells overexpressing receptor, HTRF cAMP assay, 45 min incubation [1][2] |
Why This Matters
This level of potency and defined species selectivity makes the compound a valuable pharmacological tool for validating GPR119 biology in rodent models and for benchmarking human-targeted leads.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650). Agonist activity at mouse GPR119, EC50=41 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50420871 (CHEMBL2086650). Agonist activity at human GPR119, EC50=65 nM. Accessed 2026. View Source
